Methyl 1-vinylcyclopropane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-7(4-5-7)6(8)9-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOWOHFXWOXZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Substrate Control:the Inherent Stereochemistry of the Starting Material is a Primary Determinant.
Geometry: The cis or trans configuration of the vinylcyclopropane (B126155) can direct the reaction toward different mechanistic pathways (concerted vs. diradical), thereby influencing the relative stereochemistry of the products. wikipedia.org
Chiral Auxiliaries/Starting Materials: The use of an inexpensive carbohydrate as a chiral starting material can control the absolute configuration of the final product in certain transformations. acs.org Similarly, chiral auxiliaries attached to the substrate can direct the stereochemical course of a reaction. rsc.org
Substituent Effects: The electronic and steric nature of substituents on the cyclopropane (B1198618) ring or the vinyl group can influence transition state energies, favoring certain stereoselective pathways by destabilizing conformations that would lead to stereochemical scrambling. wikipedia.org
Catalyst and Ligand Control:in Asymmetric Catalysis, the Choice of the Catalyst System is Paramount.
Metal Center: Different transition metals (e.g., Rh, Ir, Pd, Cu) interact with the vinylcyclopropane (B126155) in distinct ways, leading to different intermediates and, consequently, different stereochemical outcomes. acs.orgacs.orgnih.gov For example, palladium-catalyzed cyclopropanation can favor an anti diastereomer, whereas copper-catalyzed reactions might favor a syn product. nih.gov
Chiral Ligand: The structure of the chiral ligand is the main source of stereochemical information in an asymmetric catalytic reaction. Ferrocene-based ligands, for instance, have proven superior to C2-symmetric bisphosphines in certain Rh-catalyzed ring-openings, affording better stereocontrol. nih.gov
Reaction Conditions:
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, which can impact both yield and stereoselectivity. nih.gov
Temperature: While many modern catalytic reactions operate under mild conditions, thermal rearrangements are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome activation barriers for non-selective pathways or competing side reactions, potentially scrambling the stereochemical information. wikipedia.org
Mechanistic Pathway:
Dynamical Effects: Beyond simple transition state theory, the actual dynamic path of the molecules on the potential energy surface can influence product ratios. researchgate.net How trajectories cross a transition state ridge can be as important as the height of the energy barrier itself. researchgate.net
Stereochemical Control and Selectivity in Reactions of Methyl 1 Vinylcyclopropane 1 Carboxylate
Chiral Induction and Asymmetric Catalysis in Vinylcyclopropane (B126155) Reactions
The generation of enantiomerically enriched products from vinylcyclopropanes is a significant goal, largely achieved through asymmetric catalysis. This involves using a chiral catalyst, typically a transition metal complex with a chiral ligand, to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netbohrium.com
Transition-metal-catalyzed cycloadditions are a powerful tool for this purpose. For instance, Rh(I) complexes featuring chiral phosphine (B1218219) ligands like (R)-H8-BINAP have been successfully employed in asymmetric [3+2] cycloadditions of 1-yne-vinylcyclopropanes, producing bicyclic cyclopentenes with excellent enantioselectivity. acs.orgpku.edu.cn DFT calculations suggest that the enantioselectivity in these reactions is determined during the alkyne insertion step into the rhodium-carbon bond. pku.edu.cn Similarly, iridium-catalyzed asymmetric formal [3+2] cycloadditions between vinylcyclopropanes and carboxylic acids have been developed, yielding highly enantioenriched tetrahydrofurans under mild conditions. acs.org This method cleverly uses the in situ formation of mixed anhydrides to control reactivity and prevent undesired side reactions. acs.org
Asymmetric ring-opening reactions also provide access to valuable chiral molecules. A notable example is the Rh(I)-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes using aryl boronic acids. nih.gov The use of ferrocene-based chiral bisphosphine ligands was critical for achieving high regioselectivity (typically >99:1) and enantioselectivity (88-96% ee). nih.gov Palladium catalysts have also been used for the asymmetric allylic alkylation of azlactones with vinylcyclopropanes to construct quaternary amino acid derivatives with high stereoselectivity. bohrium.com
Another strategy for inducing chirality is the Michael-initiated ring closure (MIRC) reaction. rsc.org This can be achieved using chiral organocatalysts, such as prolinol derivatives or modified cinchona alkaloids, to facilitate the enantioselective synthesis of cyclopropanes. rsc.org
| Reaction Type | Catalyst/Ligand System | Product Type | Stereochemical Outcome | Reference(s) |
| Asymmetric [3+2] Cycloaddition | Rh(I) / (R)-H8-BINAP | Bicyclic Cyclopentenes | Excellent Enantioselectivity | acs.org, pku.edu.cn |
| Asymmetric [3+2] Cycloaddition | Iridium / Chiral Ligand | Enantioenriched Tetrahydrofurans | Excellent Stereoselectivity | acs.org |
| Asymmetric Ring Opening | Rh(I) / Ferrocene-based Ligands | Chiral Arylated Products | High Regio- and Enantioselectivity | nih.gov |
| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | Quaternary Amino Acids | High Stereoselectivity | bohrium.com |
| Michael-Initiated Ring Closure | Chiral Organocatalysts | Chiral Cyclopropanes | High Enantioselectivity | rsc.org |
Diastereoselective Synthesis of Complex Molecular Architectures
Vinylcyclopropanes are key intermediates for the diastereoselective synthesis of complex molecules, including fused and bicyclic systems found in many natural products. Diastereoselectivity refers to the preferential formation of one diastereomer over others.
A powerful example is the intramolecular Tsuji-Trost cascade cyclization. This reaction, when applied to substrates containing both a vinylcyclopropane moiety and a nucleophile, can generate fused bicyclic systems with exceptional control over stereochemistry. One reported method produces γ-lactam-fused vinylcyclopropanes, creating three new stereocenters (two of which are quaternary) with a high diastereomeric ratio of approximately 9:1. acs.org
Intramolecular cycloadditions also exhibit high levels of diastereocontrol. Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes can afford cis-fused bicyclic cyclopentanes in good yields with excellent diastereoselectivity. acs.org The stereochemistry of the starting substrate can directly influence the geometry of the key π-allyl rhodium intermediate, which in turn dictates the stereochemical outcome of the final product. acs.org
Methods for the diastereoselective synthesis of vinylcyclopropanes themselves have also been developed. The cyclopropanation of electron-poor dienes with aryl- or vinyl-stabilized sulfonium (B1226848) ylides proceeds with high regioselectivity and, notably, high trans-diastereoselectivity. organic-chemistry.org This approach was successfully applied in the formal synthesis of natural products like lamoxirene. organic-chemistry.org
Furthermore, the addition of organometallic reagents to chiral precursors can set the stage for complex synthesis. For example, the highly diastereoselective addition of vinylmagnesium bromide to a homochiral pipecolaldehyde derived from D-glucono-δ-lactone was a key step in the synthesis of 1,6-diepicastanospermine.
Factors Influencing Relative and Absolute Stereochemistry in Reaction Products
The stereochemical outcome of a reaction involving a vinylcyclopropane is not determined by a single factor but rather by a combination of interacting influences. Controlling these factors is the key to achieving a desired stereoisomer.
Synthetic Utility and Future Directions in Organic Synthesis Research
Methyl 1-vinylcyclopropane-1-carboxylate as a Versatile Building Block
The intrinsic reactivity of this compound and its analogs renders them powerful synthons for creating larger, more complex carbocyclic frameworks. The ability to undergo controlled ring expansion and cycloaddition reactions has established these molecules as staples in the synthesis of five- and seven-membered rings, as well as elaborate bicyclic structures.
The transformation of vinylcyclopropanes into cyclopentenes, known as the vinylcyclopropane-cyclopentene rearrangement, is a classic and powerful ring-expansion reaction. sci-hub.box While this transformation often requires high temperatures, transition-metal catalysis has significantly broadened the scope and utility of VCPs in synthesizing five-membered rings under milder conditions. sci-hub.box
Transition-metal-catalyzed cycloadditions, in particular, offer novel approaches to mono-, bi-, and polycyclic molecules. rsc.org VCPs can act as three-carbon ([3+x]) or five-carbon ([5+x]) components in these reactions. rsc.org For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of VCPs tethered to an alkene or alkyne efficiently produce bicyclic cyclopentane (B165970) and cyclopentene (B43876) derivatives. rsc.orgresearchgate.net Furthermore, Rh(I) catalysis can also mediate [5+2] cycloadditions, providing a pathway to cycloheptadiene structures. researchgate.net
| Catalyst System | Reaction Type | Product Type | Reference(s) |
| Thermal/Photochemical | Rearrangement | Substituted Cyclopentenes | sci-hub.box |
| Rh(I) complexes | [3+2] Cycloaddition | Substituted Cyclopentanes | rsc.orgresearchgate.net |
| Rh(I) complexes | [5+2] Cycloaddition | Substituted Cycloheptadienes | researchgate.net |
| Pd(0) complexes | [3+2] Cycloaddition | Functionalized Cyclopentanes | researchgate.net |
| Ni(0) complexes | [3+2] Cycloaddition | Cyclopenta[b]indoles | researchgate.net |
A summary of catalytic systems for the construction of cyclopentanes and cycloheptadienes from vinylcyclopropanes.
The utility of this compound extends to the assembly of more complex fused and bridged ring systems. The strategic placement of functional groups on the VCP scaffold allows for sequential or tandem reactions that build molecular complexity rapidly.
Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of substrates like 1-ene-vinylcyclopropanes are a prime example, delivering bicyclic cyclopentane derivatives that feature a vinyl-substituted quaternary bridgehead stereocenter in good yields. researchgate.net An asymmetric variant of this reaction using a chiral ligand has been developed, affording bicyclic cyclopentenes with excellent enantioselectivity. researchgate.net Furthermore, intriguing carbonylative cycloadditions under Rh(I) catalysis can produce complex polycyclic structures by incorporating carbon monoxide into the final product. researchgate.net In a different approach, the products of initial VCP transformations can be used in subsequent cyclizations. For example, cyclopropyl-fused lactols, synthesized from VCPs, can undergo Lewis acid-mediated intramolecular Friedel–Crafts alkylation to smoothly afford tetracyclic lactams in good yields. rsc.org
Applications in Heterocyclic Compound Synthesis
Beyond carbocycles, this compound is a valuable precursor for a variety of oxygen- and nitrogen-containing heterocycles. These transformations often proceed through transition-metal-catalyzed formal cycloadditions where the VCP acts as a 1,3-dipole synthon.
The synthesis of tetrahydrofurans, a common motif in natural products, can be efficiently achieved using VCPs. A notable method involves the iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes. researchgate.net This reaction is highly versatile, tolerating a wide range of heteroaromatic and other functionalized carboxylic acids to produce highly enantioenriched tetrahydrofurans under mild conditions. researchgate.net A key to this success is the in situ formation of a mixed anhydride, which modulates the reactivity of the carboxylic acid. researchgate.net
Another route involves the iodo-cyclization of vinylcyclopropanes to generate cyclopropyl-fused tetrahydrofuran (B95107) analogs, specifically oxabicyclo[3.1.0]hexanols. rsc.orgrsc.org These building blocks can be further elaborated; for example, a silane-mediated reduction can yield the corresponding tetrahydrofuran. rsc.org
| VCP Reactant | Second Component | Catalyst/Conditions | Product | Key Features | Reference(s) |
| Vinylcyclopropane (B126155) | Carboxylic Acid | Iridium(I) complex, Pivalic Anhydride | Enantioenriched Tetrahydrofuran | Broad scope, excellent enantioselectivity (94-99% ee) | researchgate.net |
| Vinylcyclopropane | N/A | I2, NaHCO3 | Oxabicyclo[3.1.0]hexanol | Forms cyclopropyl-fused lactols | rsc.orgrsc.org |
Selected methods for the synthesis of tetrahydrofuran derivatives from vinylcyclopropanes.
The synthesis of nitrogen-containing heterocycles from VCPs is also well-established. A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides can deliver conformationally restricted 3-azabicyclo[3.1.0]hexanes, which are common structural units in bioactive compounds. rloginconsulting.com
Furthermore, nickel-catalyzed regio- and diastereoselective formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have been developed to synthesize cyclopenta[b]indoles. researchgate.net The synthesis of (1R,2S)-1-Amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA) derivatives, which are valuable synthons for more complex nitrogen-containing molecules, also highlights the utility of this structural class. iaea.org
Advanced Research Applications in Polymer and Material Science
While primarily utilized as a building block in organic synthesis, the vinylcyclopropane motif is gaining attention in polymer and material science. The key feature is the ability of substituted VCPs to undergo radical ring-opening polymerization (rROP). sci-hub.boxnih.gov This process typically results in polymers containing 1,5-ring-opened units. sci-hub.box A significant advantage of this method is the significantly lower volume shrinkage observed during polymerization compared to conventional vinyl monomers like methacrylates, which is of particular interest for applications such as dental composites and high-precision molding. sci-hub.boxresearchgate.net
Research has shown that radical polymerization of 1,1-disubstituted 2-vinylcyclopropanes with electron-withdrawing groups, a class that includes this compound, yields polymers with mainly 1,5-ring-opened structures. researchgate.net Recent advances have focused on achieving controlled polymerization. For instance, organocatalyzed photoredox rROP allows for the synthesis of VCP-based polymers with controlled molecular weight and composition. nih.gov
The incorporation of the cyclopropane (B1198618) ring itself into polymer backbones is also being explored to manipulate material properties. Studies on polyesters containing cyclopropane units in the main chain have shown that the cyclopropane content can effectively tune the material's crystallinity, which in turn controls mechanical properties like tensile strength and Young's modulus. rsc.orgrsc.org Other research has focused on creating photosensitive cyclopropane-containing polymers that are optically transparent and could find use in microelectronics and optics. iaea.org These studies indicate a promising future for cyclopropane derivatives, including this compound, as functional monomers in advanced materials. researchgate.net
Emerging Research Avenues and Untapped Reactivity of this compound
The unique structural and electronic properties of this compound, characterized by the juxtaposition of a strained three-membered ring and a reactive π-system, have positioned it as a versatile building block in modern organic synthesis. While its utility in various cycloaddition and ring-opening reactions is well-established, ongoing research continues to uncover novel transformations and untapped reactive potential. These emerging avenues promise to expand the synthetic toolkit available to chemists for the construction of complex molecular architectures.
One of the most dynamic areas of current research involves the development of novel catalytic systems to control the regio-, diastereo-, and enantioselectivity of reactions involving this compound and related donor-acceptor cyclopropanes. Transition metals such as rhodium, iridium, and palladium remain at the forefront of these investigations. nih.govacs.orgrsc.org For instance, a recently developed iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides a direct route to highly enantioenriched tetrahydrofurans. rsc.orgacs.org This method is significant as it successfully employs carboxylic acids, which have traditionally been challenging substrates in such cycloadditions due to their potential for undesired O-nucleophilic ring-opening. acs.org The in situ formation of mixed anhydrides was found to be crucial for modulating the reactivity of the carboxylic acid and preventing side reactions. acs.org
Another burgeoning research direction is the exploration of chemodivergent and enantioconvergent rearrangements. A recent study on vinyl gem-difluorocyclopropanes, which share key reactive principles with this compound, has demonstrated a rhodium-catalyzed enantioconvergent rearrangement that can be selectively tuned to produce either chiral cyclopentenones or gem-difluorocyclopentenes from a racemic starting material. chemrxiv.orgchemrxiv.org This work highlights the potential for developing catalytic systems that can unlock multiple, distinct reaction pathways from a single, readily accessible substrate, thereby significantly increasing synthetic efficiency. chemrxiv.orgchemrxiv.org The ability to convert a racemic mixture into a single enantiomer of a product is a particularly powerful strategy in asymmetric synthesis.
The concept of tandem or cascade reactions involving the ring-opening of vinylcyclopropanes is also gaining traction as an elegant method for rapidly building molecular complexity. A notable example is a metal-free tandem 1,6-addition/cyclization/vinylcyclopropane rearrangement that provides access to spiro[4.5]cyclohexadienones at low temperatures. rsc.orgnih.gov This process showcases the potential for designing reaction sequences where the inherent reactivity of the vinylcyclopropane moiety is strategically unleashed following an initial transformation.
Furthermore, the untapped reactivity of this compound extends to less conventional activation methods. Photochemical rearrangements of vinylcyclopropanes to cyclopentenes have been known for some time but remain a relatively underexplored area for this specific substrate class. rsc.org The application of modern photoredox catalysis could unlock novel radical-mediated transformations, offering alternative disconnection approaches that are complementary to traditional transition-metal catalysis. Computational studies have provided insights into the diradical-mediated nature of thermal vinylcyclopropane-cyclopentene rearrangements, and these theoretical models could guide the development of new photochemical or radical-initiated reaction pathways. nih.govwikipedia.org
The table below summarizes key findings from recent and emerging research on the reactivity of this compound and analogous systems.
| Reaction Type | Catalyst/Conditions | Substrates | Products | Key Findings & Significance | Reference(s) |
| Asymmetric [3+2] Cycloaddition | Iridium catalyst, chiral ligand, Piv₂O, DIPEA | Vinylcyclopropanes and Carboxylic Acids | Enantioenriched Tetrahydrofurans | Overcomes challenges of using carboxylic acids in cycloadditions; provides access to highly functionalized, chiral heterocycles. | rsc.orgacs.org |
| Enantioconvergent Rearrangement | Rhodium catalyst, chiral ligand | Racemic Vinyl gem-difluorocyclopropanes | Chiral Cyclopentenones or gem-difluorocyclopentenes | Chemodivergent synthesis of two valuable product classes from a single racemic starting material with high enantioselectivity. | chemrxiv.orgchemrxiv.org |
| Asymmetric Ring Opening | Rhodium(I) catalyst, ferrocene-based chiral bisphosphine ligand, Zn(OTf)₂ | Racemic Vinylcyclopropanes and Aryl Boronic Acids | Chiral Allylated Arenes | Provides highly regio- and enantioselective access to C3-allylic indoles and other allylated arenes. The role of the zinc additive was found to be crucial. | acs.org |
| Tandem 1,6-addition/cyclization/ VCPR | Metal-free, low temperature | Vinylogous para-quinone methides | Spiro[4.5]cyclohexadienones | Demonstrates a cascade reaction that rapidly builds complexity, culminating in a vinylcyclopropane rearrangement. | rsc.orgnih.gov |
| Intramolecular [3+2] Cycloaddition | Cationic Rh(I)-phosphine complex | 1-Ene/yne-vinylcyclopropanes | Bicyclic Cyclopentanes and Cyclopentenes | Efficient construction of bicyclic systems with a vinyl-substituted quaternary bridgehead stereocenter. | acs.orgacs.org |
| Photochemical Rearrangement | UV irradiation | Isopropenylcyclopropane | 1-Methylcyclopentene | Highlights a non-catalytic method for the classic vinylcyclopropane-cyclopentene rearrangement, suggesting untapped potential for photochemical transformations. | rsc.org |
Future research in this area will likely focus on expanding the scope of these emerging reactions, developing more efficient and selective catalysts, and applying these new methodologies to the total synthesis of complex natural products and pharmaceuticals. The continued exploration of the fundamental reactivity of this compound, aided by computational studies, will undoubtedly lead to the discovery of even more innovative and powerful synthetic transformations. nih.gov
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies vinyl protons (δ 5–6 ppm) and cyclopropane ring protons (δ 1–2 ppm). COSY and HSQC resolve coupling patterns and confirm stereochemistry .
- X-ray Crystallography : Resolves bond angles (e.g., ~60° for cyclopropane C-C-C) and confirms spatial arrangement of functional groups .
Methodological Tip : For crystallography, grow crystals in non-polar solvents (e.g., hexane/ethyl acetate) at low temperatures (−20°C) to stabilize the strained ring.
How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Basic Research Question
The cyclopropane ring’s strain makes the compound prone to ring-opening under heat (>80°C) or acidic/basic conditions. Key stability factors:
- Storage : Store at −20°C under argon to prevent oxidation of the vinyl group. Avoid prolonged exposure to light to minimize [2+2] photodimerization .
- Degradation Pathways : Hydrolysis of the ester group (pH-dependent) or radical-induced ring-opening. Monitor via HPLC for degradation products (e.g., carboxylic acid derivatives) .
What mechanistic insights explain the compound’s reactivity in ring-opening reactions under catalytic conditions?
Advanced Research Question
The vinyl group directs ring-opening via transition-metal-catalyzed pathways:
- Metal Insertion : Rhodium catalysts insert into the cyclopropane C-C bond, forming a metallacycle intermediate. The vinyl group stabilizes this intermediate, favoring regioselective cleavage .
- Electrophilic Attack : In acidic media, protonation of the ester carbonyl polarizes the ring, leading to electrophilic addition at the less substituted carbon.
Methodological Tip : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .
How can computational methods predict the compound’s reactivity in novel reaction systems?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate ring strain energy (~27 kcal/mol for cyclopropanes) and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents).
Data Table :
| Parameter | Value (DFT/B3LYP/6-31G*) | Relevance |
|---|---|---|
| Cyclopropane C-C Bond Length | 1.51 Å | Strain quantification |
| HOMO Energy | −6.2 eV | Electrophilicity |
| LUMO Energy | −1.8 eV | Nucleophilicity |
What strategies improve low yields in the synthesis of this compound?
Advanced Research Question
- Catalyst Screening : Test chiral ligands (e.g., BINAP) to enhance enantioselectivity in asymmetric cyclopropanation .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to separate diastereomers.
- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress vinyl polymerization .
How can stereochemical outcomes be controlled during synthesis?
Advanced Research Question
- Chiral Catalysts : Use Rh₂(OAc)₄ with chiral bisoxazoline ligands to induce enantioselectivity (>90% ee) .
- Steric Effects : Bulky substituents on the precursor direct cyclopropanation to the less hindered face. Confirm via NOESY NMR .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.
What role does this compound play in medicinal chemistry research?
Advanced Research Question
- Prodrug Design : The ester group enhances cell permeability, while the cyclopropane ring acts as a conformationally rigid scaffold for targeting enzymes (e.g., proteases) .
- Metabolic Stability : The vinyl group resists oxidative degradation, making it a candidate for prolonged-action therapeutics .
How is the compound utilized in polymer science?
Advanced Research Question
- Crosslinking Agent : The vinyl group undergoes radical polymerization to form crosslinked networks. Monitor kinetics via DSC or rheometry .
- Strain-Release Polymers : Incorporate the cyclopropane ring to study stress-responsive materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
